Lipophilicity (LogP) Differentiation: Propyl vs. Methyl Homolog
The propyl homolog exhibits a computed XLogP3 of 1.1, compared with a computed LogP of 1.00 for the methyl homolog (2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile) [1]. This ΔLogP of +0.10 represents a measurable increase in lipophilicity that, in the context of lead optimization, can translate into improved passive membrane permeability without crossing into the LogP >3 range associated with poor solubility and high metabolic clearance [2].
| Evidence Dimension | LogP (lipophilicity, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbonitrile: LogP = 1.00 (ChemSrc predicted) |
| Quantified Difference | ΔLogP = +0.10 |
| Conditions | Computed/predicted values; PubChem XLogP3 vs. ChemSrc predicted LogP |
Why This Matters
A LogP difference of +0.10, while modest, places the propyl homolog in a more favorable lipophilicity window for CNS or cellular permeability in early-stage SAR campaigns, directly informing procurement decisions when selecting among N-alkyl homologs.
- [1] PubChem CID 97618740: 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/97618740 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Class-level reference for LogP optimization ranges.) View Source
